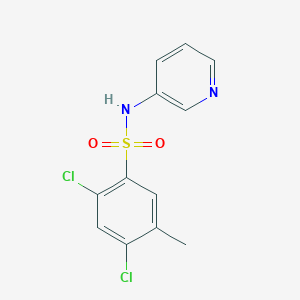

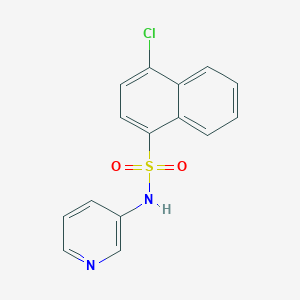

2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide

Descripción general

Descripción

2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA is a synthetic compound that was originally developed as an anti-inflammatory agent. However, it was later discovered that DMXAA has potent anti-tumor activity, making it a promising candidate for cancer treatment.

Mecanismo De Acción

2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the immune system. When 2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide is administered, it binds to a protein called STING, which then activates a series of signaling pathways that lead to the production of cytokines. These cytokines then activate immune cells, such as T cells and natural killer cells, which then attack and destroy tumor cells.

Biochemical and Physiological Effects:

2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to inducing the production of cytokines, 2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide has also been shown to increase the production of reactive oxygen species (ROS) in tumor cells. This increase in ROS leads to oxidative stress, which can cause damage to tumor cells and ultimately lead to their destruction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide is that it has been extensively studied in preclinical models, and has shown promising results in inducing tumor regression. However, one limitation of 2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide is that its mechanism of action is still not fully understood, and more research is needed to fully elucidate its effects on the immune system.

Direcciones Futuras

There are a number of future directions for research on 2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide. One area of research is to further elucidate its mechanism of action and how it activates the immune system. Another area of research is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, more research is needed to determine the optimal dosing and administration schedule for 2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide in order to maximize its anti-tumor effects.

Métodos De Síntesis

2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-dichloro-5-nitropyridine with sodium sulfite, followed by reduction with zinc and hydrochloric acid. Another method involves the reaction of 2,4-dichloro-5-nitropyridine with sodium borohydride and sulfuric acid, followed by reaction with benzenesulfonyl chloride.

Aplicaciones Científicas De Investigación

2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, 2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide has been shown to induce tumor regression in a variety of cancer types, including lung, prostate, and colon cancer. 2,4-Dichloro-5-methyl-N-pyridin-3-yl-benzenesulfonamide works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.

Propiedades

IUPAC Name |

2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c1-8-5-12(11(14)6-10(8)13)19(17,18)16-9-3-2-4-15-7-9/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIMVGZHZFGCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332956 | |

| Record name | 2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide | |

CAS RN |

425665-41-4 | |

| Record name | 2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dibenzyl-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B350306.png)

![2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide](/img/structure/B350310.png)

![6-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350318.png)

![6-(5-Bromo-3-pyridinyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350333.png)

![2-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B350347.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B350366.png)

![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B350368.png)

![4-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B350370.png)